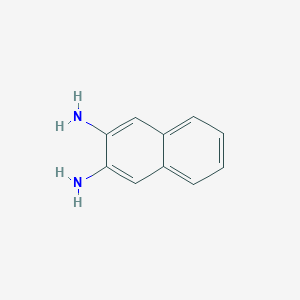

2,3-Diaminonaphthalene

Beschreibung

Eigenschaften

IUPAC Name |

naphthalene-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBLDMQMUSHDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061121 | |

| Record name | 2,3-Naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Aldrich MSDS] | |

| Record name | 2,3-Diaminonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000293 [mmHg] | |

| Record name | 2,3-Diaminonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

771-97-1 | |

| Record name | 2,3-Diaminonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diaminonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Naphthalenediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-naphthylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-NAPHTHALENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BNZ6BRS87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2,3-Diaminonaphthalene: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminonaphthalene (DAN) is a versatile aromatic amine that has garnered significant attention in various scientific fields, particularly in biomedical research and drug development. Its unique chemical structure allows it to serve as a highly sensitive and selective fluorescent probe for the detection of key biological molecules, most notably nitric oxide (NO) and selenium. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its relevance in biological signaling pathways.

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical characteristics of this compound is fundamental for its effective application in research. The following table summarizes its key quantitative properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂ | [1][2][3] |

| Molecular Weight | 158.20 g/mol | [1][3][4] |

| Appearance | Green-brown to brown crystalline powder | [1][5] |

| Melting Point | 197-203 °C | [1] |

| Boiling Point | 273.29 °C (estimate) | [1] |

| Solubility | Slightly soluble in water. Soluble in pyridine, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), dilute hydrochloric acid, ethanol, ether, and hot methanol (B129727). | [1][3][6] |

| pKa | 5.36 ± 0.10 (Predicted) | [1] |

| UV/Vis Absorption (λmax) | 214 nm, 247 nm in DMF/DMSO; 245 nm in methanol | [3][7] |

| Fluorescence Emission | Weak intrinsic fluorescence. The reaction product with nitrite (B80452), 1H-naphthotriazole, has an emission maximum of ~415 nm. | [8][9] |

Experimental Protocols

Synthesis of this compound from 2,3-Dichloronaphthalene (B20057)

A common laboratory-scale synthesis of this compound involves the ammonolysis of 2,3-dichloronaphthalene. The following protocol is a general procedure for this synthesis.[10]

Materials:

-

2,3-Dichloronaphthalene

-

Anhydrous ethanol

-

Ammonium (B1175870) chloride

-

Concentrated aqueous ammonia (B1221849) solution

-

Dilute hydrochloric acid (catalytic amount)

-

Methanol (for recrystallization)

Procedure:

-

Dissolve 2 grams of 2,3-dichloronaphthalene in anhydrous ethanol.

-

Add 1.5 grams of ammonium chloride to the solution and dilute.

-

Add a catalytic amount of dilute hydrochloric acid and an excess of concentrated aqueous ammonia solution to the reaction mixture.

-

Reflux the reaction mixture on a water bath for 6 hours, or until the solution shows a persistent dark green color.

-

After the reaction is complete, cool the solution and then place it in a deep freezer overnight to facilitate crystallization.

-

Filter the resulting greenish crystals and dry them.

-

Recrystallize the crude product from methanol to obtain dark green crystals of this compound.

Fluorometric Detection of Nitrite using this compound

This compound is a widely used reagent for the sensitive detection of nitrite (NO₂⁻), a stable oxidation product of nitric oxide. The assay is based on the reaction of DAN with nitrite in an acidic medium to form the highly fluorescent product 1H-naphthotriazole.[2][11]

Materials:

-

This compound (DAN) solution (e.g., 0.31 mM in 0.62 M HCl)

-

Sodium nitrite (NaNO₂) standards (0-10 mM)

-

Sample solution containing unknown nitrite concentration

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 2.8 M)

-

Deionized water

Procedure:

-

Prepare a fresh DAN working solution by dissolving 50 µg of DAN in 1 ml of 0.62 M HCl.[2]

-

In a microplate or suitable reaction vessel, mix 10 µl of the DAN solution with 100 µl of the sodium nitrite standard or sample solution.

-

Incubate the mixture at room temperature for 10-15 minutes, protected from light.[2]

-

Stop the reaction by adding 5 µl of 2.8 M NaOH solution to make the solution basic (pH 10 or higher), which enhances the fluorescence of the product.[2]

-

Dilute 100 µl of the final reaction mixture with 4 ml of water.

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm.[2] A higher emission wavelength of 450 nm is often recommended to avoid background fluorescence and increase sensitivity.[2]

-

Prepare a standard curve by plotting the fluorescence intensity of the sodium nitrite standards against their concentrations.

-

Determine the nitrite concentration in the sample solution by interpolating its fluorescence intensity on the standard curve.

Signaling Pathways and Logical Relationships

The primary application of this compound in the context of signaling pathways is its use as an indirect detector of nitric oxide (NO). NO is a critical signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. Due to its short half-life, direct measurement of NO is challenging. However, NO is rapidly oxidized to nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻) in aqueous environments. The DAN assay quantifies nitrite levels, which serve as a stable and reliable indicator of NO production.[11][12][13]

The chemical reaction underlying this detection method is a key logical relationship.

References

- 1. This compound | 771-97-1 [chemicalbook.com]

- 2. NO Detection this compound (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C10H10N2 | CID 69872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A12993.03 [thermofisher.com]

- 6. This compound 771-97-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. PhotochemCAD | this compound [photochemcad.com]

- 8. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. biotium.com [biotium.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 2,3-Diaminonaphthalene Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Diaminonaphthalene (DAN) powder. Understanding these parameters is critical for ensuring the compound's integrity and obtaining reliable results in research and development applications. This document synthesizes information from safety data sheets (SDS), product technical documents, and relevant scientific literature.

Physicochemical Properties

This compound is an aromatic diamine that appears as a crystalline powder, with its color ranging from off-white or green-brown to dark brown.[1] It is a key reagent in various analytical methods, notably for the fluorometric detection of nitrite (B80452) and selenium.[2][3]

Stability Profile

This compound is generally considered stable when stored under the recommended conditions.[4] However, it is susceptible to degradation from light and is incompatible with certain classes of chemicals.

Photosensitivity

DAN is a photosensitive compound.[5] Exposure to light can cause the powder to darken, forming brown-colored degradation products.[5] These colored impurities are not suitable for use in fluorescent detection assays, and if significant degradation has occurred, recrystallization of the material may be necessary to restore its functionality.[5]

Thermal Stability

Incompatibilities

To prevent hazardous reactions and degradation of the material, this compound powder should not be stored with or exposed to the following:

-

Strong oxidizing agents[4]

-

Acids[7]

-

Acid chlorides[7]

-

Acid anhydrides[7]

-

Chloroformates[7]

-

Red fuming nitric acid, with which it can be hypergolic (ignite spontaneously)[7]

Recommended Storage Conditions

Proper storage is essential to maintain the quality and shelf-life of this compound powder. The following table summarizes the recommended storage conditions from various suppliers.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Store in a cool, dry place. Specific recommendations include 2 to 8 °C, 10 to 30 °C, and room temperature. For long-term stability, refrigeration (2-8°C) is advisable. | To minimize thermal degradation and preserve chemical integrity. | [1][8] |

| Light | Protect from light. Store in an opaque or amber container. | To prevent photodegradation, which can lead to discoloration and loss of functionality. | [5][8] |

| Atmosphere | Store under an inert atmosphere. Keep container tightly sealed. | To protect from moisture and atmospheric contaminants. | [4][7] |

| Moisture | Store in a desiccated environment. | To prevent hydrolysis and clumping of the powder. | [8] |

For solutions of this compound, storage at -20°C is recommended for up to one year, and at -80°C for up to two years.[8]

Experimental Protocols for Stability Assessment (Representative)

While a specific, standardized stability testing protocol for this compound powder was not found in the reviewed literature, a general methodology for assessing the stability of a chemical powder can be adapted. The following represents a logical workflow for such a study.

Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound powder.

Analytical Method for Purity Assessment

A High-Performance Liquid Chromatography (HPLC) method is suitable for assessing the purity of this compound and detecting the formation of degradation products.

| Parameter | Example Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV detector at a wavelength where this compound has significant absorbance (e.g., 245 nm). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 30°C) |

Handling and Safety Precautions

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).

Hazard Summary

| Hazard | Description | Source(s) |

| Acute Toxicity | Harmful if swallowed. | |

| Skin Irritation | Causes skin irritation and may cause sensitization by skin contact. | |

| Eye Irritation | Causes serious eye irritation. | |

| Carcinogenicity | Suspected of causing cancer. | |

| Respiratory Irritation | May cause respiratory irritation. | |

| Combustibility | Combustible solid. Fine dust may form explosive mixtures with air. | [7] |

Handling Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. biotium.com [biotium.com]

- 3. ≥95% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. Modification of the cadmium reduction assay for detection of nitrite production using fluorescence indicator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NO Detection this compound (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. PhotochemCAD | this compound [photochemcad.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Formation of 1H-Naphthotriazole from 2,3-Diaminonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1H-naphthotriazole, formed from the reaction of 2,3-diaminonaphthalene with a nitrite (B80452) source. This document details the underlying chemical principles, experimental procedures, and explores its relevance in the context of drug discovery and development.

Introduction

1H-Naphtho[2,3-d][1][2][3]triazole, a fused heterocyclic compound, is synthesized through the reaction of this compound with nitrous acid. This reaction is notable for its efficiency and the highly fluorescent nature of the resulting triazole.[4] While widely utilized in analytical chemistry for the sensitive detection of nitrite and nitrate, the pharmacological potential of 1H-naphthotriazole and its derivatives is an area of growing interest for researchers in medicinal chemistry.[5] The triazole moiety is a key pharmacophore in numerous approved drugs, and the naphthotriazole scaffold presents a unique structural motif for the design of novel therapeutic agents.[5]

Reaction Mechanism and Synthesis

The formation of 1H-naphthotriazole from this compound is a classic example of diazotization followed by intramolecular cyclization. The reaction is typically carried out in an acidic medium, where sodium nitrite is converted to nitrous acid (HNO₂).

dot

Experimental Protocol: Preparative Synthesis of 1H-Naphthotriazole

This protocol details the synthesis of 1H-naphthotriazole for isolation and subsequent use.

Materials:

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated and dilute

-

Ethanol

-

Activated Charcoal

-

Distilled Water

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve this compound in dilute hydrochloric acid with gentle warming.

-

Diazotization: Cool the solution in an ice bath to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring. Maintain the temperature below 5 °C throughout the addition.

-

Reaction Completion: After the addition of sodium nitrite is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

-

Neutralization and Precipitation: Slowly neutralize the reaction mixture with a dilute sodium hydroxide (B78521) solution until a precipitate forms.

-

Isolation of Crude Product: Collect the crude 1H-naphthotriazole by vacuum filtration and wash the solid with cold distilled water.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.[6][7][8][9]

-

Final Product: Collect the purified crystals of 1H-naphthotriazole by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₇N₃ | [10] |

| Molecular Weight | 169.18 g/mol | [10] |

| Appearance | Off-white to light brown crystalline solid | |

| Melting Point | 184-186 °C | |

| Excitation Maximum | ~365 nm | [4][11] |

| Emission Maximum | ~415 nm | [4][11] |

| Typical Yield | >90% | [12] |

Spectroscopic Data

The structural confirmation of the synthesized 1H-naphthotriazole is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| 15.5 (br s) | Singlet | N-H | 145.5 |

| 8.45 (s) | Singlet | H | 136.6 |

| 8.24 (s) | Singlet | H | 129.3 |

| 7.90 (d, J=7.5 Hz) | Doublet | H | 128.7 |

| 7.66 (d, J=8.5 Hz) | Doublet | H | 128.4 |

| 7.45 (t, J=7.5 Hz) | Triplet | H | 127.1 |

| 7.35 (m) | Multiplet | H | 123.9 |

| 121.0 | |||

| 114.8 | |||

| 111.6 |

Note: The provided NMR data is a representative compilation from literature sources on triazole derivatives and may require experimental verification for the specific compound synthesized.[1][3][13][14][15][16][17][18]

Relevance in Drug Discovery and Development

The 1H-naphthotriazole scaffold is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of triazole-containing compounds.[5] Derivatives of benzotriazoles and naphthotriazoles have demonstrated a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[5]

Potential Signaling Pathway: Nrf2/HO-1 Axis

A plausible mechanism of action for the cytoprotective and anti-inflammatory effects of certain naphthotriazole derivatives involves the modulation of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress.

dot

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[19][20][21][22][23][24] Upon exposure to electrophilic compounds, such as certain naphthotriazole derivatives, the interaction between Keap1 and Nrf2 is disrupted. This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter region of target genes.[25][26][27][28] This leads to the upregulation of cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1), which plays a crucial role in mitigating oxidative stress and inflammation.[20][25][26][27][28]

Conclusion

The formation of 1H-naphthotriazole from this compound is a robust and high-yielding reaction. Beyond its established analytical applications, the naphthotriazole scaffold holds considerable promise for the development of novel therapeutic agents. Further investigation into the synthesis of diverse derivatives and the elucidation of their specific mechanisms of action, such as the modulation of the Nrf2/HO-1 pathway, will be crucial in unlocking the full potential of this versatile heterocyclic system in drug discovery.

References

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Purification [chem.rochester.edu]

- 8. physics.emu.edu.tr [physics.emu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. 1H-Naphtho(1,2-d)triazole | C10H7N3 | CID 136048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Heme Oxygenase-1 Signaling and Redox Homeostasis in Physiopathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Nrf2-ARE pathway: a valuable therapeutic target for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 24. mdpi.com [mdpi.com]

- 25. Frontiers | Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases [frontiersin.org]

- 26. [PDF] Signaling Pathways of Heme Oxygenase-1 Gene Activation by Lipopolysaccharide and NAD ( P ) H Oxidase Inhibitor 4-( 2-Aminoethyl ) Benzenesulfonyl Fluoride in Monocytes Inaugural | Semantic Scholar [semanticscholar.org]

- 27. Heme oxygenase-1 enhances autophagy by modulating the AMPK/mTORC1 signaling pathway as a renoprotective mechanism to mitigate lead-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,3-Diaminonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminonaphthalene (DAN) is an aromatic diamine that serves as a valuable building block in the synthesis of various heterocyclic compounds and as a sensitive fluorescent probe in analytical chemistry. Its intrinsic spectroscopic properties and its reactivity to form highly fluorescent derivatives make it a compound of significant interest in research and development, particularly in the context of biological sensing and pharmaceutical analysis. This technical guide provides an in-depth overview of the core spectroscopic characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of its key reaction pathway for fluorometric detection.

Core Spectroscopic Characteristics

The spectroscopic signature of this compound is defined by its absorption and emission of electromagnetic radiation, which is characteristic of its molecular structure. The following sections and tables summarize the key spectroscopic data for this compound.

UV-Visible Absorption Spectroscopy

This compound exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum, arising from π-π* electronic transitions within the naphthalene (B1677914) ring system.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |

| 245 nm | 50100 M⁻¹cm⁻¹ | Methanol (B129727) | [1] |

| 230 nm, 288 nm | Not Specified | Ethanol | [2] |

Fluorescence Spectroscopy

The fluorescence properties of this compound are crucial for its application as a fluorometric probe. The native compound exhibits fluorescence, and its reaction product with nitrite (B80452) yields a highly fluorescent triazole.

| Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) | Solvent | Reference |

| Not Specified | Not Specified | 0.54 | Methanol | [1] |

Note: The fluorescence of this compound is significantly enhanced upon reaction with nitrite, forming 1H-naphthotriazole. The spectroscopic characteristics of this product are detailed in the experimental protocols section.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 7.45-7.46 | dd | 3.5-4 | 2H, Ar-H | CDCl₃ |

| 7.12-7.14 | dd | 3-3.5 | 2H, Ar-H | CDCl₃ |

| 7.09 | s | - | 2H, Ar-H | CDCl₃ |

| 7.05 | s | - | 4H, Ar-NH₂ | CDCl₃ |

¹³C NMR Spectral Data

A representative ¹³C NMR spectrum is available in public databases such as PubChem, though specific peak assignments were not detailed in the initial search results.[5]

Infrared (IR) Spectroscopy

IR spectroscopy reveals the characteristic vibrational modes of the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| 3049 | N-H stretching | [4] |

| 1681 | N-H bending | [4] |

| 1500 | aromatic C=C stretching | [4] |

| 1473 | aromatic C-N stretching | [4] |

| 854, 758 | Aromatic C-H bending | [4] |

Key Application: Fluorometric Determination of Nitrite

A primary application of this compound is in the highly sensitive and selective detection of nitrite (NO₂⁻). This method is significantly more sensitive than the traditional Griess assay.[6][7] The underlying principle is the reaction of DAN with nitrite in an acidic medium to form the highly fluorescent product, 1H-naphthotriazole.[8][9][10]

Signaling Pathway for Nitrite Detection

The reaction proceeds via the nitrosation of one of the amino groups on the naphthalene ring by the nitrosonium ion (NO⁺), which is generated from nitrite under acidic conditions. This is followed by an intramolecular cyclization to form the stable and highly fluorescent triazole ring.

Experimental Protocols

General UV-Visible Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of this compound.

Methodology:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent such as methanol or ethanol.

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for absorbance measurements (typically in the micromolar range).

-

Use a dual-beam UV-Visible spectrophotometer and a quartz cuvette with a 1 cm path length.

-

Record the absorbance spectrum over a wavelength range of approximately 200-500 nm, using the pure solvent as a reference.

-

Identify the wavelength of maximum absorbance (λmax).

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length.

Fluorometric Determination of Nitrite

Objective: To quantify the concentration of nitrite in a sample using this compound.

-

Reagent Preparation:

-

DAN Solution: Dissolve this compound in an acidic solution (e.g., 0.62 M HCl) to a final concentration of approximately 0.31 mM.[6] This solution should be protected from light.

-

NaOH Solution: Prepare a 2.8 M solution of sodium hydroxide.[6]

-

Nitrite Standards: Prepare a series of sodium nitrite standards of known concentrations in deionized water.

-

-

Reaction Procedure:

-

To a suitable reaction vessel (e.g., a microcentrifuge tube), add the sample or nitrite standard.

-

Add the DAN solution to the sample. A typical ratio is 10 µL of DAN solution to 100 µL of sample.[6]

-

Incubate the mixture at room temperature for 10-15 minutes, protected from light, to allow for the formation of 1H-naphthotriazole.[6]

-

Stop the reaction and enhance the fluorescence by adding the NaOH solution to make the final solution basic (pH > 10).[6] A typical volume is 5 µL of 2.8 M NaOH.[6]

-

-

Fluorescence Measurement:

-

Transfer the final solution to a suitable container for fluorescence measurement (e.g., a cuvette or a well in a microplate).

-

Use a spectrofluorometer to measure the fluorescence intensity.

-

The excitation wavelength is typically set around 365 nm, and the emission wavelength is measured at approximately 410-450 nm.[6][11] Measuring at 450 nm is often recommended to avoid background fluorescence and increase sensitivity.[6]

-

-

Quantification:

-

Construct a calibration curve by plotting the fluorescence intensity of the nitrite standards against their known concentrations.

-

Determine the nitrite concentration in the unknown sample by interpolating its fluorescence intensity on the calibration curve.

-

Experimental Workflow for Nitrite Quantification

Conclusion

This compound possesses a rich spectroscopic profile that is foundational to its utility in both synthetic and analytical chemistry. Its well-defined UV-Vis absorption, fluorescence, NMR, and IR characteristics provide a comprehensive toolkit for its identification and study. The reaction of this compound with nitrite to form a highly fluorescent product underpins a sensitive and widely used analytical method. The detailed protocols and workflows provided in this guide offer a practical framework for researchers, scientists, and drug development professionals to effectively utilize the spectroscopic properties of this versatile compound in their work.

References

- 1. PhotochemCAD | this compound [photochemcad.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound(771-97-1) 1H NMR [m.chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C10H10N2 | CID 69872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NO Detection this compound (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]

- 7. Fluorometric measurement of nitrite/nitrate by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. analusis.edpsciences.org [analusis.edpsciences.org]

- 10. This compound DAN Fluorescent Probe [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Fluorometric Measurement of Nitrate and Nitrite Using 2,3-Diaminonaphthalene

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of the Assay

The determination of nitric oxide (NO) concentration is crucial in many biological studies, as NO is a key signaling molecule involved in various physiological and pathological processes. Due to its short half-life, the direct measurement of NO is challenging. Therefore, the quantification of its stable oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), serves as a reliable indicator of NO production.[1] The 2,3-Diaminonaphthalene (DAN) assay is a highly sensitive fluorometric method for the determination of nitrite and nitrate levels in biological fluids and cell culture media.[2][3][4] This method is reported to be approximately 50 times more sensitive than the commonly used colorimetric Griess assay.[2][4]

The principle of the assay is based on the reaction of DAN with nitrite in an acidic environment to form the highly fluorescent compound 1H-naphthotriazole (NAT).[1][3] The fluorescence intensity of the resulting product is directly proportional to the nitrite concentration. To measure nitrate, it must first be reduced to nitrite, typically using nitrate reductase.[1][4] The total nitrite concentration (original nitrite plus nitrite from nitrate reduction) is then determined, and the nitrate concentration is calculated by subtracting the initial nitrite concentration from the total nitrite value.

Data Presentation: Quantitative Assay Parameters

The following table summarizes the key quantitative parameters for the DAN assay based on established protocols.

| Parameter | Value | Source(s) |

| Excitation Wavelength | 365 nm | [4][5] |

| Emission Wavelength | 410 - 450 nm | [4][5] |

| Linear Range | 0.02 - 10.0 µM | [2][4] |

| DAN Stock Solution | 2 mg/mL in 0.62 N HCl | [5] |

| Sodium Nitrite Stock | 200 mM in MilliQ water | [5] |

| Incubation Time (DAN) | 5 - 15 minutes | [4] |

| Incubation Temperature | Room Temperature or 30°C | [4] |

Experimental Protocols

3.1. Materials and Reagents

-

This compound (DAN)

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH)

-

Nitrate Reductase (for nitrate measurement)

-

NADPH (cofactor for nitrate reductase)

-

Phosphate buffer

-

MilliQ or deionized water

-

96-well black fluorescence microplates

-

Fluorometric microplate reader

3.2. Reagent Preparation

-

DAN Stock Solution (2 mg/mL): Dissolve 2 mg of DAN in 1 mL of 0.62 N HCl. This solution should be prepared fresh and protected from light. Aliquots can be stored at -20°C.[5]

-

Working DAN Solution: Dilute the DAN stock solution with 0.62 N HCl as required by the specific protocol.

-

Sodium Nitrite (NaNO₂) Stock Solution (200 mM): Dissolve 0.138 g of NaNO₂ in 10 mL of MilliQ water.[5]

-

NaNO₂ Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same medium as the samples (e.g., cell culture medium, buffer) to generate a standard curve.

-

Sodium Hydroxide (NaOH) Solution (e.g., 3.0 N): Prepare by dissolving the appropriate amount of NaOH pellets in water.

3.3. Protocol for Nitrite Measurement

This protocol is adapted from various sources and provides a general guideline. Optimization may be required for specific sample types.

-

Sample Preparation: Centrifuge samples (e.g., cell culture supernatant, plasma) to remove any particulate matter.[5] If matrix interference is expected, consider filtering the samples through a 10,000 MWCO filter.[3]

-

Standard Curve Preparation: Prepare a serial dilution of NaNO₂ standards in the same buffer or medium as your samples.

-

Assay Procedure: a. Pipette 150 µL of samples and standards into the wells of a 96-well black microplate. b. Add 75 µL of the working DAN solution to each well. c. Add 75 µL of 1.5 N HCl solution to each well. d. Incubate the plate for 5-10 minutes at room temperature in the dark.[4] e. Add 10 µL of 3.0 N NaOH to each well to stop the reaction and enhance fluorescence.[4]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 410 nm.[4][5]

-

Data Analysis: Subtract the blank reading from all standards and samples. Plot the fluorescence intensity of the standards versus their known concentrations to generate a standard curve. Determine the nitrite concentration of the samples from the standard curve.

3.4. Protocol for Total Nitrate and Nitrite Measurement

-

Nitrate Reduction: a. To your samples and standards, add nitrate reductase and its cofactor, NADPH, according to the manufacturer's instructions. b. Incubate the mixture to allow for the conversion of nitrate to nitrite.

-

Nitrite Measurement: Proceed with the nitrite measurement protocol as described in section 3.3, starting from step 3.

-

Nitrate Calculation: The concentration of nitrate is determined by subtracting the concentration of nitrite measured in the absence of nitrate reductase from the total nitrite concentration measured after the reduction step.

Mandatory Visualization

4.1. Signaling Pathway of Nitric Oxide to Measurable Products

Caption: Biosynthesis of Nitric Oxide and its conversion to stable products.

4.2. Experimental Workflow for DAN Assay

References

Application Notes and Protocols for Selenium Quantification in Biological Samples using 2,3-Diaminonaphthalene (DAN) Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selenium is an essential trace element crucial for various physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune function. Accurate quantification of selenium in biological matrices such as plasma, serum, and urine is vital for nutritional assessment, clinical diagnostics, and toxicological studies. The 2,3-Diaminonaphthalene (DAN) assay is a highly sensitive and selective fluorometric method for the determination of total selenium in biological samples. The assay is based on the reaction of selenium in its +4 oxidation state (selenite, Se(IV)) with this compound to form a stable and highly fluorescent piazselenol complex. This complex can be extracted into an organic solvent and its fluorescence intensity, which is directly proportional to the selenium concentration, is measured using a spectrofluorometer.

Principle of the Method

The core of the assay involves two key steps:

-

Sample Digestion: Biological samples are subjected to strong acid digestion to decompose the organic matrix and convert all forms of selenium (e.g., selenomethionine, selenocysteine, selenate) into a single inorganic form, specifically selenious acid (Se(IV)).

-

Derivatization and Fluorometric Detection: The resulting Se(IV) reacts with this compound in an acidic medium to form the 4,5-benzopiazselenol. This complex is then extracted into an organic solvent, typically cyclohexane (B81311), and its fluorescence is measured at specific excitation and emission wavelengths.

Experimental Protocols

Reagent and Solution Preparation

-

Nitric Acid/Perchloric Acid Digestion Mixture (4:1, v/v): Carefully mix 4 volumes of concentrated nitric acid (HNO₃) with 1 volume of concentrated perchloric acid (HClO₄). Caution: Perchloric acid is a strong oxidizing agent and can be explosive. Handle with extreme care in a designated fume hood.

-

Concentrated Hydrochloric Acid (HCl)

-

0.1 M Hydrochloric Acid (HCl): Prepare by diluting concentrated HCl in deionized water.

-

This compound (DAN) Reagent (e.g., 6.3 mmol/L): Dissolve the appropriate amount of this compound in 0.1 M HCl. This solution can be sensitive to light and should be prepared fresh or stored protected from light. Some protocols may also include hydroxylamine (B1172632) hydrochloride to stabilize the reagent.

-

EDTA Solution (e.g., 0.02 M): Dissolve disodium (B8443419) EDTA in deionized water. EDTA is used to mask interfering metal ions.

-

Cyclohexane: Spectrophotometric grade.

-

Selenium Standard Stock Solution (e.g., 1000 µg/mL): Use a certified commercial standard or prepare by dissolving a known weight of selenium dioxide (SeO₂) in deionized water.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.

Sample Preparation and Digestion

This protocol is adapted from a single-tube assay for plasma and urine.

-

Pipette 100 µL of the biological sample (e.g., plasma, urine) or selenium standard into a borosilicate glass tube.

-

Add 0.5 mL of the nitric acid/perchloric acid (4:1) digestion mixture to each tube.

-

Place the tubes in a heating block and digest at 190°C for 90 minutes in a fume hood. The digestion should result in a clear, colorless, or pale-yellow solution.

-

Allow the tubes to cool to room temperature.

Reduction of Se(VI) to Se(IV)

-

To the cooled digest, add 0.5 mL of concentrated HCl.

-

Heat the tubes at 150°C for 30 minutes. This step ensures that any selenium in the Se(VI) state (selenate) is reduced to Se(IV) (selenite), which is the reactive species for the DAN reagent.

-

Let the tubes cool completely.

Derivatization with this compound (DAN)

-

Add 0.5 mL of the DAN reagent to each tube.

-

Add a volume of EDTA solution to complex with potential interfering cations. The pH of the reaction mixture is critical and should be maintained in the acidic range (typically pH 1-2) for optimal piazselenol formation.

-

Incubate the tubes in a water bath at 60°C for 30 minutes.

Extraction of Piazselenol

-

After incubation, cool the tubes to room temperature.

-

Add a precise volume (e.g., 1.0 mL) of cyclohexane to each tube.

-

Cap the tubes and vortex vigorously for at least 1 minute to extract the piazselenol complex into the organic phase.

-

Centrifuge briefly to separate the aqueous and organic layers.

Fluorometric Measurement

-

Carefully transfer the upper cyclohexane layer to a quartz cuvette.

-

Measure the fluorescence intensity using a spectrofluorometer. The typical excitation wavelength is around 366-377 nm, and the emission wavelength is around 519-544 nm.

-

Construct a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.

-

Determine the selenium concentration in the unknown samples by interpolating their fluorescence readings from the calibration curve.

Data Presentation

The following table summarizes typical quantitative data for the DAN assay based on published literature.

| Parameter | Value | Biological Matrix | Reference |

| Excitation Wavelength | 366 - 377 nm | Plasma, Urine | |

| Emission Wavelength | 519 - 544 nm | Plasma, Urine | |

| Limit of Detection (LOD) | 0.39 - 10 µg/L | Plasma, Urine | |

| Linearity Range | Up to 2000 µg/L | Plasma | |

| Analytical Recovery | 90% - 104% | Plasma, Liver, Blood | |

| Precision (Between-batch) | 5% (CV) | Plasma | |

| Precision (Within-day) | 1.2% - 6.3% (CV) | Urine |

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the reaction between selenious acid (Se(IV)) and this compound to form the fluorescent 4,5-benzopiazselenol.

Application Note: Determination of Nitrite by HPLC with Fluorescence Detection Following Pre-Column Derivatization with 2,3-Diaminonaphthalene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrite (B80452) is a crucial molecule with diverse roles in physiology, pathology, and the food industry. It serves as a significant indicator of nitric oxide (NO) production in biological systems and is also a common additive in cured meats. Accurate and sensitive quantification of nitrite is therefore essential in various research and quality control settings. This application note details a robust and highly sensitive method for the determination of nitrite in aqueous samples using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD). The method is based on the pre-column derivatization of nitrite with 2,3-Diaminonaphthalene (DAN) to form the highly fluorescent compound 2,3-naphthotriazole (NAT).

Principle

The analytical method involves a two-step process. First, nitrite in the sample reacts with this compound (DAN) under acidic conditions to form 2,3-naphthotriazole (NAT), a stable and highly fluorescent product. This reaction is specific for nitrite. Following the derivatization, the resulting NAT is separated from other sample components by reverse-phase HPLC and detected by a fluorescence detector. The fluorescence intensity of the NAT peak is directly proportional to the initial nitrite concentration in the sample. This method offers high sensitivity and selectivity, with the ability to detect nitrite concentrations at nanomolar levels.

Quantitative Data Summary

The performance of this method has been validated in several studies. The following tables summarize the key quantitative parameters.

Table 1: Linearity and Detection Limits

| Parameter | Reported Range | Correlation Coefficient (r) | Source(s) |

| Linearity Range | 0 - 800 nM | 0.999 | |

| Linearity Range | 0 - 100 µg/L | 0.9978 - 0.9998 | |

| Limit of Detection (LOD) | ~25 nM | - | |

| Limit of Detection (LOD) | 0.012 - 0.060 mg/kg | - | |

| Limit of Quantification (LOQ) | 0.040 - 0.20 mg/kg | - |

Table 2: Recovery Rates

| Sample Matrix | Spiked Concentration | Recovery (%) | Relative Standard Deviation (RSD, %) | Source(s) |

| Various Samples | Three different concentrations | 74.0 - 113.2 | 1.67 - 10.8 |

Experimental Protocols

Reagents and Materials

-

This compound (DAN)

-

Hydrochloric Acid (HCl), 0.62 N

-

Sodium Nitrite (NaNO₂)

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Phosphate (B84403) Buffer

-

C18 Reverse-Phase HPLC Column

-

HPLC system with a fluorescence detector

-

Standard laboratory glassware and pipettes

Preparation of Reagents

-

DAN Solution (0.05 mg/mL in 0.62 N HCl): Dissolve 5 mg of DAN in 100 mL of 0.62 N HCl. This solution should be prepared fresh and protected from light.

-

Nitrite Stock Solution (1 mM): Dissolve 6.9 mg of NaNO₂ in 100 mL of deionized water. Store at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the nitrite stock solution with deionized water to achieve concentrations within the desired calibration range (e.g., 0-1000 nM).

Sample Preparation

-

Aqueous Samples (e.g., water, cell culture media): Centrifuge the sample to remove any particulate matter. The supernatant can be used directly for derivatization.

-

Biological Fluids (e.g., plasma, serum): Deproteinize the sample by adding a precipitating agent (e.g., ice-cold methanol or acetonitrile) in a 1:2 ratio (sample:solvent). Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. The clear supernatant is then used for derivatization.

Derivatization Procedure

-

To 100 µL of the sample or standard, add 10 µL of the DAN solution.

-

Vortex the mixture gently.

-

Incubate the mixture at room temperature (approximately 20-25°C) for 10 minutes in the dark.

-

To stop the reaction, add 10 µL of 2.8 N NaOH.

-

The sample is now ready for HPLC analysis.

HPLC-FLD Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A mixture of phosphate buffer and an organic solvent (e.g., Methanol or Acetonitrile). A common mobile phase is 50% Methanol in water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Wavelengths:

-

Excitation: 375 nm

-

Emission: 415 nm

-

Visualizations

Derivatization Reaction Pathway

Caption: Chemical derivatization of nitrite with this compound.

Experimental Workflow

Application Notes: Highly Sensitive Detection of Nitrite in Food and Water Samples Using 2,3-Diaminonaphthalene

Introduction

Nitrite (B80452) is a common ion found in various environmental and biological systems. In the food industry, it is widely used as a preservative and color fixative in cured meats. However, excessive intake of nitrite can pose significant health risks, including the formation of carcinogenic nitrosamines. Therefore, the accurate and sensitive quantification of nitrite in food and water samples is of paramount importance for public health and safety. 2,3-Diaminonaphthalene (DAN) serves as a highly effective fluorometric probe for the determination of nitrite.[1] This method offers significantly higher sensitivity compared to the traditional Griess assay, making it ideal for detecting trace amounts of nitrite.[2][3][4]

Principle of the Method

The detection of nitrite using this compound is based on a chemical reaction that forms a highly fluorescent product. Under acidic conditions (pH ~2), nitrite is converted to a nitrosonium ion, which then reacts with the non-fluorescent DAN to form 1H-naphthotriazole.[1][5][6] This product exhibits strong fluorescence, with an excitation maximum at approximately 365 nm and an emission maximum around 410-450 nm.[5][7] The fluorescence intensity is directly proportional to the initial nitrite concentration in the sample.[1] The reaction is highly sensitive, with the capability to detect nitrite concentrations as low as 10 nM.[1] For optimal fluorescence, the pH is typically raised to alkaline conditions (pH > 10) before measurement.[7]

Reaction Signaling Pathway

Caption: Reaction of this compound with nitrite to form a fluorescent product.

Quantitative Data Summary

The following table summarizes the quantitative performance of the this compound method for nitrite detection as reported in various studies.

| Parameter | Reported Value(s) | Sample Matrix | Reference(s) |

| Limit of Detection (LOD) | 10 nM - 50 nM | Biological Samples | [1][5][7] |

| 25 nM | Biological Samples (HPLC) | [8] | |

| 0.001 µg/mL | Urine (GC-MS) | [9] | |

| 0.2 µmol L⁻¹ | Real Samples (Voltammetry) | [10] | |

| Linear Range | 10 nM - 10 µM | General | [5] |

| 0.02 - 10.0 µM | Body Fluids, Culture Supernatants | [2][4] | |

| 0 - 800 nM | Biological Samples (HPLC) | [8] | |

| 0.01 - 20 µg/mL | Urine (GC-MS) | [9] | |

| Recovery | 90.31% - 113.5% | Urine | [9] |

| Excitation Wavelength | ~365 nm | [5][7] | |

| Emission Wavelength | ~415 nm, recommended at 450 nm | [5][7] |

Experimental Protocols

1. Reagent Preparation

-

DAN Stock Solution (2 mg/mL): Dissolve 2 mg of this compound in 1 mL of 0.62 M HCl. Store in small aliquots at -20°C, protected from light.[11]

-

Working DAN Solution: On the day of the assay, thaw a stock aliquot and dilute it with 0.62 M HCl. For example, add 25 µL of the stock solution to 1.975 mL of 0.62 M HCl.[11]

-

Sodium Nitrite (NaNO₂) Stock Solution (20 mM): Dissolve 0.138 g of NaNO₂ in 10 mL of deionized water. Store in aliquots at -20°C.[11]

-

Sodium Nitrite (NaNO₂) Standard Solutions: Prepare a series of dilutions from the stock solution using the same matrix as your samples (e.g., deionized water for water samples, or a suitable buffer for food extracts) to create a standard curve.

-

Sodium Hydroxide (NaOH) Solution (2.8 M): Prepare fresh to adjust the pH for fluorescence measurement.

2. Sample Preparation

-

Water Samples:

-

Collect water samples in clean containers.

-

Filter the samples through a 0.45 µm filter to remove any particulate matter.

-

If necessary, dilute the samples with deionized water to bring the nitrite concentration within the linear range of the assay.

-

-

Food Samples (e.g., Cured Meats):

-

Homogenize a known weight of the food sample (e.g., 5-10 g) with a specific volume of warm deionized water (e.g., 50 mL).

-

Heat the mixture in a water bath (e.g., at 80°C for 20 minutes) to facilitate nitrite extraction.

-

After cooling to room temperature, centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes) to separate the solids.

-

Collect the supernatant and filter it through a 0.45 µm filter.

-

For samples with high protein or fat content, a protein precipitation step (e.g., using Carrez clarification reagents) may be necessary before centrifugation.

-

Dilute the clarified extract as needed with deionized water.

-

3. Analytical Procedure

The following protocol is a general guideline and can be adapted for a 96-well plate format.

-

Standard Curve Preparation:

-

Add a defined volume of each nitrite standard solution to separate wells of a microplate (e.g., 100 µL).

-

Include a blank control containing only the sample matrix.

-

-

Sample Analysis:

-

Add the same volume of the prepared food or water samples to other wells (e.g., 100 µL).

-

-

Reaction Initiation:

-

pH Adjustment:

-

Add a small volume of 2.8 M NaOH solution to each well to raise the pH (e.g., 5 µL).[7] This step enhances the fluorescence of the 1H-naphthotriazole product.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation set to approximately 365 nm and emission at approximately 450 nm.[7]

-

Experimental Workflow

Caption: General workflow for nitrite detection using this compound.

4. Data Analysis

-

Subtract the average fluorescence intensity of the blank from the readings of the standards and samples.

-

Plot a standard curve of the blank-corrected fluorescence intensity versus the known nitrite concentrations of the standard solutions.

-

Determine the concentration of nitrite in the samples by interpolating their fluorescence intensity values on the standard curve.

-

Account for any dilution factors used during sample preparation to calculate the final nitrite concentration in the original food or water sample.

The use of this compound provides a robust, sensitive, and reliable method for the quantification of nitrite in food and water samples. Its high sensitivity makes it particularly suitable for applications where trace levels of nitrite need to be monitored. By following the detailed protocols outlined in these application notes, researchers and quality control professionals can achieve accurate and reproducible results.

References

- 1. nbinno.com [nbinno.com]

- 2. Fluorometric measurement of nitrite/nitrate by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorometric measurement of nitrite/nitrate by this compound. | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. biotium.com [biotium.com]

- 6. analusis.edpsciences.org [analusis.edpsciences.org]

- 7. NO Detection this compound (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]

- 8. Fluorometric determination of nitrite with this compound by reverse phase HPLC under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of nitrite in urine by 2, 3-diaminonaphthalene derivatization-GC-MS [zgggws.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Sample Preparation for Selenium Analysis with 2,3-Diaminonaphthalene

AN-Se-DAN-001

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Selenium (Se) is an essential trace element for human and animal health, playing a crucial role in various physiological processes. However, the concentration range between essentiality and toxicity is narrow, necessitating accurate and sensitive methods for its determination in diverse samples. This application note provides a detailed protocol for the determination of total selenium in various matrices using the highly selective and sensitive fluorometric method based on the reaction with 2,3-Diaminonaphthalene (DAN). This method is applicable to a wide range of samples, including biological tissues, fluids, and pharmaceutical formulations, making it a valuable tool for researchers, scientists, and drug development professionals.

Principle of the Method

The fluorometric determination of selenium with this compound is based on the reaction of selenium in its +4 oxidation state (selenite, Se(IV)) with DAN in an acidic medium to form a stable, yellow, and highly fluorescent piazselenol (4,5-benzopiazselenol). This complex can be extracted into an organic solvent, such as cyclohexane (B81311) or decalin, to enhance its fluorescence intensity and minimize matrix interference. The fluorescence of the extracted piazselenol is measured at an excitation wavelength of approximately 365-375 nm and an emission wavelength of 520-525 nm. The intensity of the fluorescence is directly proportional to the concentration of selenium in the sample.

Since most sample preparation methods convert all selenium species to the +6 oxidation state (selenate, Se(VI)), a reduction step is crucial to quantitatively convert Se(VI) to Se(IV) prior to the derivatization reaction.

Key Experimental Workflow

The overall workflow for selenium analysis using this compound involves several critical steps, from sample preparation to final measurement. The following diagram illustrates the logical sequence of the entire process.

Caption: Experimental workflow for selenium analysis using this compound.

Detailed Experimental Protocols

Reagents and Materials

-

This compound (DAN) Solution (0.1% w/v): Dissolve 0.1 g of DAN in 100 mL of 0.1 M HCl. Prepare this solution fresh daily and protect it from light.

-

Selenium Standard Stock Solution (1000 µg/mL): Commercially available or prepared by dissolving a known weight of selenium dioxide (SeO₂) in deionized water.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water.

-

Acids: Concentrated Nitric Acid (HNO₃), Perchloric Acid (HClO₄), Hydrochloric Acid (HCl).

-

Reducing Agent: 6 M HCl.

-

Extraction Solvent: Cyclohexane or Decalin.

-

EDTA Solution (0.02 M): To mask interfering ions.

-

Ammonia (B1221849) Solution: For pH adjustment.

Sample Digestion Protocols

The goal of the digestion step is to destroy the organic matrix and convert all forms of selenium into inorganic Se(VI).

Protocol 4.2.1: Wet Acid Digestion (HNO₃/HClO₄)

-

Weigh approximately 0.25-0.5 g of the homogenized sample into a digestion tube.

-

Add 5 mL of concentrated HNO₃. Let it stand for at least 1 hour or overnight.

-

Heat the sample at 90-100 °C for 2 hours.

-

Cool the tube and add 2 mL of HClO₄.

-

Continue heating at 180-200 °C until the solution becomes clear and colorless, and dense white fumes of HClO₄ appear.

-

Cool the digest and dilute with deionized water to a suitable volume.

Protocol 4.2.2: Microwave-Assisted Digestion (HNO₃/H₂O₂)

-

Weigh approximately 0.25 g of the homogenized sample into a microwave digestion vessel.

-

Add 5 mL of concentrated HNO₃ and 2 mL of 30% hydrogen peroxide (H₂O₂).

-

Seal the vessels and place them in the microwave digestion system.

-

Follow the manufacturer's recommended program for organic samples. A typical program involves ramping to 180-200 °C and holding for 20-30 minutes.

-

After cooling, open the vessels and dilute the digest with deionized water.

Reduction, Derivatization, and Extraction Protocol

-

Transfer an aliquot of the diluted digest to a reaction tube.

-

Add 5 mL of 6 M HCl.

-

Heat the solution in a boiling water bath for 20-30 minutes to ensure the complete reduction of Se(VI) to Se(IV).

-

Cool the solution to room temperature.

-

Adjust the pH of the solution to 1.5-2.0 using ammonia solution.

-

Add 2 mL of 0.02 M EDTA solution to mask potential interfering ions.

-

Add 5 mL of the 0.1% DAN solution, mix well, and allow the reaction to proceed in the dark at 50 °C for 30 minutes.

-

Cool the solution to room temperature.

-

Add a known volume (e.g., 5 mL) of cyclohexane or decalin.

-

Vigorously shake or vortex the tube for 1-2 minutes to extract the piazselenol complex into the organic phase.

-

Allow the phases to separate.

Fluorometric Measurement

-

Carefully transfer the organic layer to a quartz cuvette.

-

Measure the fluorescence intensity using a spectrofluorometer at an excitation wavelength of approximately 375 nm and an emission wavelength of 520 nm.

-

Prepare a calibration curve using the working standard solutions that have been subjected to the same derivatization and extraction procedure.

-

Calculate the selenium concentration in the original sample based on the calibration curve.

Chemical Reaction Pathway

The reaction between selenite (B80905) (SeO₃²⁻) and this compound (DAN) proceeds through a condensation reaction to form the fluorescent 4,5-benzopiazselenol.

Caption: Reaction of Selenite with this compound.

Quantitative Data Summary

The performance of the this compound method for selenium analysis can be characterized by several key parameters. The following tables summarize representative quantitative data from various studies.

Table 1: Recovery and Precision Data

| Sample Matrix | Digestion Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Human Serum | Wet Acid Digestion | 97 - 103 | 4.5 | |

| Animal Blood & Liver | Not Specified | 96 - 104 | Not Reported | |

| Selenium-enriched Milk | Not Specified | 93.2 - 98.0 | 1.28 - 1.84 (Intra-day) | |

| Selenium-enriched Milk | Not Specified | 93.2 - 98.0 | 2.08 - 2.78 (Inter-day) |

Table 2: Detection and Quantification Limits

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Ratiometric Fluorescence | 0.0016 µg/mL | 0.0049 µg/mL | |

| HPLC-Fluorometry | 10 pg/m³ (for a 30 m³ air sample) | Not Reported | |

| LC/APCI-MS | 0.2 ng (absolute) | 10 ng/mL (in serum) |

Interferences and Troubleshooting

-

Oxidizing and Reducing Agents: Strong oxidizing and reducing agents can interfere with the formation of the piazselenol complex. These are typically removed during the acid digestion step.

-

Interfering Ions: Ions such as Fe³⁺, Cu²⁺, and V⁵⁺ can quench the fluorescence. The addition of a masking agent like EDTA is effective in minimizing these interferences.

-

pH Control: The pH of the reaction mixture is critical. The optimal pH for the formation of the DAN-selenol complex is typically between 1.5 and 2.0. Inadequate pH control can lead to poor reproducibility.

-

Light Sensitivity: The piazselenol complex can be sensitive to UV light. It is advisable to protect the samples from direct light after the derivatization step.

-

Reagent Purity: The purity of the this compound is important to minimize blank fluorescence.

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Concentrated acids (Nitric, Perchloric, Hydrochloric) are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Perchloric acid can be explosive when heated with organic materials. Ensure complete pre-digestion with nitric acid before heating with perchloric acid.

-

This compound is a potential carcinogen and should be handled with care.

Application of 2,3-Diaminonaphthalene in Environmental Sample Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminonaphthalene (DAN) is a highly selective and sensitive aromatic diamine that has become an invaluable reagent in the analytical chemistry of environmental samples. Its primary application lies in the fluorometric determination of trace levels of selenium and nitrite (B80452), two environmentally significant analytes. DAN reacts with these substances to form highly fluorescent products, allowing for their quantification at low concentrations. This document provides detailed application notes and protocols for the use of this compound in the analysis of environmental samples, with a focus on water and soil matrices.

Principle of Detection

The analytical power of this compound stems from its ability to form stable, fluorescent heterocyclic compounds upon reaction with specific analytes.

-

Selenium (Se): In an acidic medium, DAN reacts with selenium (IV) to form 4,5-benzopiazselenol, a yellow, highly fluorescent compound. This reaction is highly specific for Se(IV), and other oxidation states of selenium, such as Se(VI), must be reduced to Se(IV) prior to derivatization for total selenium determination.

-

Nitrite (NO₂⁻): DAN reacts with nitrite in an acidic solution to yield 2,3-naphthotriazole (NAT), which is a highly fluorescent compound. This method is significantly more sensitive than the traditional Griess assay. For the determination of nitrate (B79036) (NO₃⁻), it is first necessary to reduce it to nitrite.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of selenium and nitrite using this compound.

Table 1: Quantitative Data for Selenium (as Se(IV)) Analysis using this compound

| Parameter | Value | Environmental Matrix | Analytical Method |

| Excitation Wavelength (λex) | 365 nm | Water, Biological Tissues | HPLC-Fluorescence |

| Emission Wavelength (λem) | 525 nm | Water, Biological Tissues | HPLC-Fluorescence |

| Detection Limit | 0.15 ng | Human Blood | HPLC-Fluorescence |

| Linear Range | Not Specified | - | - |

| Recovery | 96 - 104% | Animal Blood and Liver | Fluorometric Assay |

Table 2: Quantitative Data for Nitrite (NO₂⁻) Analysis using this compound

| Parameter | Value | Environmental Matrix | Analytical Method |

| Excitation Wavelength (λex) | 365 nm | Water, Biological Fluids | Fluorometry/HPLC-Fluorescence |

| Emission Wavelength (λem) | 415 - 450 nm | Water, Biological Fluids | Fluorometry/HPLC-Fluorescence |

| Detection Limit | 10 - 50 nM | Aqueous Solutions | Fluorometric Assay |

| Linear Range | 0.02 - 10.0 µM | Culture Supernatants, Body Fluids | Fluorometric Assay |

| Linear Range (HPLC) | 0 - 800 nM | Biological Samples | HPLC-Fluorescence |

| Detection Limit (HPLC) | ~25 nM | Biological Samples | HPLC-Fluorescence |

Reaction Pathways

Application Notes and Protocols for the Use of 2,3-Diaminonaphthalene in Clinical Research for Nitric Oxide Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,3-diaminonaphthalene (DAN) for the sensitive and quantitative measurement of nitric oxide (NO) in clinical research. The protocols detailed below are based on established fluorometric methods for the determination of nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), the stable oxidation products of NO in biological samples.

Introduction to the this compound (DAN) Assay

The quantification of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes, is paramount in clinical research. Due to its short half-life, direct measurement of NO is challenging. Consequently, research efforts have focused on the reliable quantification of its stable downstream metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻). The this compound (DAN) assay is a highly sensitive and specific fluorometric method for this purpose, offering a significant advantage over less sensitive colorimetric methods like the Griess assay.

The principle of the DAN assay is based on the reaction of DAN with nitrite in an acidic environment to form the highly fluorescent product 1H-naphthotriazole. This fluorescence is directly proportional to the nitrite concentration in the sample. To measure total nitrogen oxides (NOx), which includes both nitrite and nitrate, nitrate must first be enzymatically converted to nitrite using nitrate reductase. The subsequent measurement of total nitrite then allows for the calculation of the original nitrate concentration by subtracting the endogenous nitrite levels.

Key Applications in Clinical Research

The DAN assay is a versatile tool applicable to a wide range of clinical research areas where NO signaling is implicated:

-

Cardiovascular Research: Assessing endothelial function and dysfunction by measuring NO production in plasma and serum.

-

Neuroscience: Investigating the role of NO in neurotransmission and neurodegenerative diseases through analysis of cerebrospinal fluid (CSF) and tissue extracts.

-

Immunology and Inflammation: Studying the inflammatory response by quantifying NO production in cell culture supernatants and biological fluids.

-

Drug Development: Evaluating the efficacy of therapeutic agents that modulate NO pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the DAN assay compiled from various studies, providing a reference for experimental design and data interpretation.

Table 1: Detection Characteristics of the DAN Assay

| Parameter | Reported Value(s) | Source(s) |

| Detection Limit (Nitrite) | 10 nM - 0.02 µM | |

| Linear Range | 10 nM - 10 µM; 0.02 - 10.0 µM; 0 - 800 nM | |

| Sensitivity Comparison | 50-100 times more sensitive than the Griess assay |

Table 2: Key Experimental Parameters for the DAN Assay

| Parameter | Recommended Condition(s) | Source(s) |

| DAN Reaction pH | Acidic (e.g., pH 2) | |

| Fluorescence Measurement pH | Alkaline (e.g., pH ≥ 10) | |

| Excitation Wavelength | 365 nm | |

| Emission Wavelength | 410 nm, 415 nm, 450 nm | |

| Incubation Time (DAN Reaction) | 5 - 15 minutes at room temperature |

Experimental Protocols

Reagent Preparation

-

DAN Solution (0.31 mM): Dissolve 50 µg of this compound in 1 ml of 0.62 M HCl. Prepare this solution fresh and protect it from light.

-

Sodium Hydroxide (NaOH) Solution (2.8 M): Prepare a 2.8 M solution of NaOH in deionized water.

-

Nitrate Reductase Buffer: As recommended by the manufacturer.

-

NADPH Solution: Prepare a solution of NADPH in the nitrate reductase buffer, as per the enzyme manufacturer's instructions.

-

Nitrite Standard Stock Solution (1 mM): Dissolve an appropriate amount of sodium nitrite (NaNO₂) in deionized water.

-

Nitrate Standard Stock Solution (1 mM): Dissolve an appropriate amount of sodium nitrate (NaNO₃) in deionized water.

Sample Preparation

Proper sample collection and preparation are critical for accurate results.

-

Plasma/Serum: Collect blood using appropriate anticoagulants (citrate is often recommended). Centrifuge to separate plasma or allow to clot for serum. To remove protein interference, deproteinize samples by ultrafiltration using a 10,000 molecular weight cutoff (MWCO) filter.

-

Urine: Dilute urine samples (e.g., 10-fold) with the assay buffer to bring the nitrite/nitrate concentration within the linear range of the assay.

-